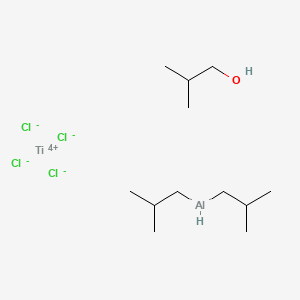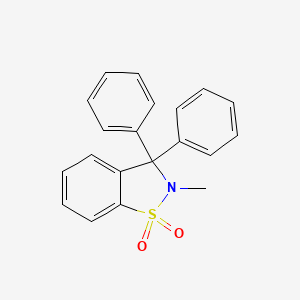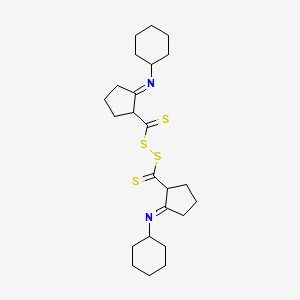
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a dithioperoxyanhydride group, which is a sulfur-containing functional group, and two cyclohexylimino groups attached to a cyclopentyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride typically involves the reaction of cyclohexylamine with cyclopentanone to form the cyclohexylimino derivative. This intermediate is then reacted with a sulfur-containing reagent, such as sulfur dichloride or sulfur monochloride, under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive sulfur-containing groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithioperoxyanhydride group to thiols or disulfides.
Substitution: The imino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-related metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride involves its interaction with various molecular targets, primarily through its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-(cyclohexylimino)methyl)-4,6-dihydroselenophenol: This compound has a similar imino group but contains selenium instead of sulfur.
Bis(2-(cyclohexylimino)phenylimino)-l5-(methyl)diethylazane: This compound features a similar imino structure but with different substituents.
Uniqueness
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride is unique due to its dithioperoxyanhydride group, which imparts distinct chemical reactivity and potential applications. The presence of both cyclohexylimino and cyclopentyl groups further enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
61656-30-2 |
|---|---|
Formule moléculaire |
C24H36N2S4 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
(2-cyclohexyliminocyclopentanecarbothioyl)sulfanyl 2-cyclohexyliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C24H36N2S4/c27-23(19-13-7-15-21(19)25-17-9-3-1-4-10-17)29-30-24(28)20-14-8-16-22(20)26-18-11-5-2-6-12-18/h17-20H,1-16H2 |
Clé InChI |
HMXOLEOABAQJDG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=C2CCCC2C(=S)SSC(=S)C3CCCC3=NC4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



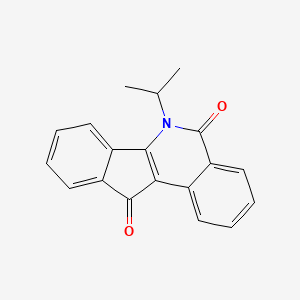
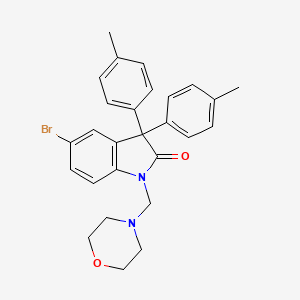
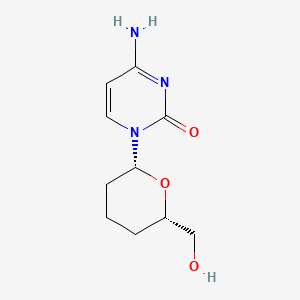
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
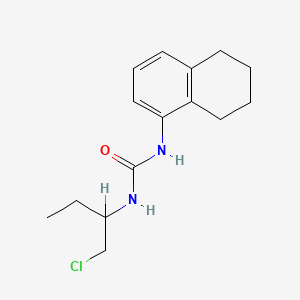

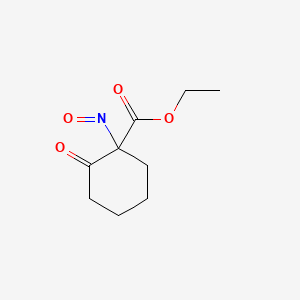

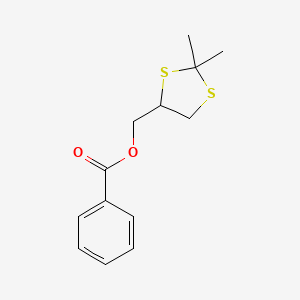
![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
